3-Acetamido-5-(trifluoromethyl)picolinic acid
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Overview
Description
3-Acetamido-5-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an acetamido group and a trifluoromethyl group attached to a picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the acylation of 3-amino-5-(trifluoromethyl)picolinic acid with acetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-Acetamido-5-(trifluoromethyl)picolinic acid .
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-5-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-acetamido-5-carboxypicolinic acid .
Scientific Research Applications
3-Acetamido-5-(trifluoromethyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Acetamido-5-(trifluoromethyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid:
Isonicotinic acid: With a carboxylic acid group at the 4-position.
Uniqueness
3-Acetamido-5-(trifluoromethyl)picolinic acid is unique due to the presence of both acetamido and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7F3N2O3 |
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Molecular Weight |
248.16 g/mol |
IUPAC Name |
3-acetamido-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7F3N2O3/c1-4(15)14-6-2-5(9(10,11)12)3-13-7(6)8(16)17/h2-3H,1H3,(H,14,15)(H,16,17) |
InChI Key |
FVRQNBYRUNSFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=CC(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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